N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated aromatic ring, a cyclohexene moiety, and a sulfonyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a cyclohexene group through a series of reactions. The final step often involves the addition of a sulfonyl group under specific reaction conditions, such as the use of a sulfonyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the aromatic ring or the sulfonyl group, leading to different products.
Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-nitrophenyl)sulfonyl]glycinamide
Uniqueness
N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H29ClN2O3S |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H29ClN2O3S/c1-18-8-12-22(13-9-18)31(29,30)27(21-11-10-19(2)23(25)16-21)17-24(28)26-15-14-20-6-4-3-5-7-20/h6,8-13,16H,3-5,7,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
XJISJULFUBCNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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